molecular formula C12H13NO3 B054816 4-Amino-3-benzo(b)furan-2-ylbutanoic acid CAS No. 121838-28-6

4-Amino-3-benzo(b)furan-2-ylbutanoic acid

Cat. No. B054816
CAS RN: 121838-28-6
M. Wt: 219.24 g/mol
InChI Key: SRLRWPSSQWUHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-benzo(b)furan-2-ylbutanoic acid, also known as ABF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications in various fields. ABF is a derivative of butyric acid and has a molecular formula of C14H13NO3. In

Mechanism Of Action

The mechanism of action of 4-Amino-3-benzo(b)furan-2-ylbutanoic acid is not fully understood, but studies have suggested that it may act through various pathways such as the inhibition of histone deacetylases (HDACs) and the activation of peroxisome proliferator-activated receptors (PPARs). HDACs are enzymes that play a role in gene expression and have been found to be overexpressed in various cancers. 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been shown to inhibit HDACs, leading to the induction of apoptosis and inhibition of cell proliferation. PPARs are nuclear receptors that play a role in lipid metabolism and inflammation. 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been found to activate PPARs, leading to the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been found to have various biochemical and physiological effects. In cancer cells, 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of oncogenes. In neurodegenerative diseases, 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been found to reduce oxidative stress and inflammation, leading to neuroprotection. 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of 4-Amino-3-benzo(b)furan-2-ylbutanoic acid is its potential therapeutic applications in various fields. 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been found to have anticancer, neuroprotective, and anti-inflammatory effects, making it a promising candidate for drug development. However, one limitation of 4-Amino-3-benzo(b)furan-2-ylbutanoic acid is its synthesis method, which involves a multistep reaction process and requires specialized equipment and expertise.

Future Directions

There are several future directions for 4-Amino-3-benzo(b)furan-2-ylbutanoic acid research. One direction is to explore its potential therapeutic applications in other fields such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 4-Amino-3-benzo(b)furan-2-ylbutanoic acid and its potential side effects. Overall, 4-Amino-3-benzo(b)furan-2-ylbutanoic acid is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

4-Amino-3-benzo(b)furan-2-ylbutanoic acid can be synthesized through a multistep reaction process. The first step involves the reaction of 4-nitrobenzo(b)furan with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then reduced to 4-amino-3-benzo(b)furan-2-ylbutanoic acid using a reducing agent such as sodium borohydride. The final product is obtained after purification and isolation.

Scientific Research Applications

4-Amino-3-benzo(b)furan-2-ylbutanoic acid has shown potential therapeutic applications in various fields such as cancer treatment, neurodegenerative diseases, and inflammation. Studies have shown that 4-Amino-3-benzo(b)furan-2-ylbutanoic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation. 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

121838-28-6

Product Name

4-Amino-3-benzo(b)furan-2-ylbutanoic acid

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-amino-3-(1-benzofuran-2-yl)butanoic acid

InChI

InChI=1S/C12H13NO3/c13-7-9(6-12(14)15)11-5-8-3-1-2-4-10(8)16-11/h1-5,9H,6-7,13H2,(H,14,15)

InChI Key

SRLRWPSSQWUHQC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)CN

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)CN

synonyms

4-amino-3-benzo(b)furan-2-ylbutanoic acid
BFG-butanoic acid

Origin of Product

United States

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